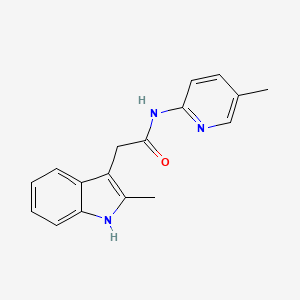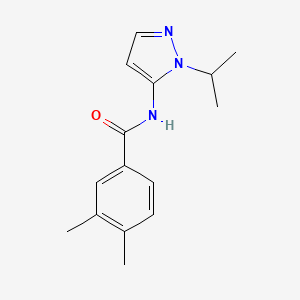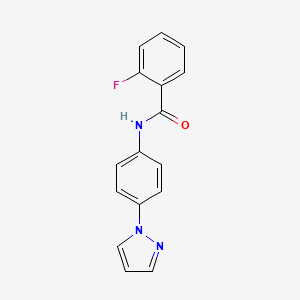
4-bromo-N-(1-methylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as GSK-J4 and has been studied for its ability to inhibit the activity of the histone demethylase JMJD3.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the inhibition of JMJD3 activity. JMJD3 is a histone demethylase enzyme that removes methyl groups from lysine 27 on histone H3 (H3K27). This demethylation results in the activation of gene expression. 4-bromo-N-(1-methylpyrazol-4-yl)benzamide binds to the catalytic domain of JMJD3 and inhibits its activity, resulting in the maintenance of H3K27 methylation and the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide have been investigated in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating a potential role in cancer therapy. In addition, 4-bromo-N-(1-methylpyrazol-4-yl)benzamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(1-methylpyrazol-4-yl)benzamide in lab experiments is its specificity for JMJD3. This compound has been shown to selectively inhibit JMJD3 activity without affecting other histone demethylase enzymes. However, one limitation of using this compound is its potential off-target effects. It has been shown to inhibit the activity of other enzymes, such as lysine-specific demethylase 1 (LSD1), at higher concentrations. Therefore, careful dose optimization is required to minimize off-target effects.
Orientations Futures
There are several future directions for the use of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide in research. One direction is the investigation of its potential role in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is the exploration of its potential role in cancer therapy, either as a single agent or in combination with other therapies. In addition, further studies are needed to investigate its potential role in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Furthermore, the development of more selective and potent inhibitors of JMJD3 could lead to the identification of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the reaction between 4-bromoaniline and 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of N,N-dimethylformamide (DMF). The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
4-bromo-N-(1-methylpyrazol-4-yl)benzamide has been studied for its potential applications in epigenetic research. It has been shown to inhibit the activity of JMJD3, a histone demethylase enzyme that plays a role in the regulation of gene expression. This compound has been used to investigate the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation.
Propriétés
IUPAC Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-10(6-13-15)14-11(16)8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPAHGDCOIYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)



![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)

![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)


![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)
![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)